

Application Notes and Protocols for In Vivo Administration of LDN193189 Tetrahydrochloride

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Compound of Interest							
Compound Name:	LDN193189 Tetrahydrochloride						
Cat. No.:	B2546857	Get Quote					

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4] It is a derivative of dorsomorphin but exhibits greater specificity and is typically used at lower concentrations.[3][5] LDN193189 effectively blocks the downstream signaling cascade mediated by Smad1/5/8 phosphorylation.[1][5][6] These application notes provide a comprehensive overview of the in vivo administration of **LDN193189 Tetrahydrochloride**, including established protocols, quantitative data from preclinical studies, and a visualization of the targeted signaling pathway. This document is intended to guide researchers in designing and executing in vivo experiments utilizing this compound.

Mechanism of Action

LDN193189 primarily functions by inhibiting the kinase activity of BMP type I receptors, particularly ALK2 and ALK3.[1][2][7] BMPs, upon binding to their receptors, induce the formation of a receptor complex, leading to the phosphorylation and activation of Smad1, Smad5, and Smad8.[6] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. By inhibiting ALK2/3, LDN193189 effectively blocks the phosphorylation of Smad1/5/8, thereby inhibiting the



canonical BMP signaling pathway.[1][5][6] It has been shown to have over 200-fold selectivity for BMP signaling over TGF-β signaling.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies involving the administration of LDN193189.

Table 1: In Vivo Efficacy Studies of LDN193189



Disease Model	Animal Model	Dosage	Route of Administra	Treatment Duration	Key Findings	Reference
Diffuse Intrinsic Pontine Glioma (DIPG)	Immunodef icient mice with orthotopic xenografts of H3.3K27M, ACVR1R2 06H mutant HSJD-DIPG-007 cells	25 mg/kg	Oral	28 days	Extended survival compared to vehicle controls.[8]	[Carvalho et al., 2019][8][9]
Fibrodyspl asia Ossificans Progressiv a (FOP)	Conditional caALK2- transgenic mice	3 mg/kg	Intraperiton eal (i.p.)	From postnatal day 7 (P7) to P15 or longer	Diminished ectopic bone formation and preserved joint spaces.[2]	[Yu et al., 2008][10]
Prostate Cancer	PCa-118b tumor- bearing mice	≤3 mg/kg	Intraperiton eal (i.p.)	Not specified	Attenuated tumor growth and reduced bone formation in tumors.	[Selleck Chemicals] [2]
Atheroscler osis	LDL receptor-	Not specified	Not specified	Not specified	Potently inhibited	[Selleck Chemicals]



deficient the [2] (LDLR-/-) developme mice nt of atheroma, associated vascular inflammatio n, osteogenic activity, and calcificatio n.[2]

Table 2: Pharmacokinetic Properties of LDN193189

Parameter	Value	Species	Dosage and Route	Reference
Bioavailability	Orally bioavailable	Mice	Not specified	[Carvalho et al., 2019][8][9]
Brain Penetration	Good	Mice	Not specified	[Carvalho et al., 2019][8][9]
Half-life (t½)	1.6 h	Mice	3 mg/kg, single i.p. dose	[Merck Millipore]
Area Under the Curve (AUC∞)	1000 ng·h/mL	Mice	3 mg/kg, single i.p. dose	[Merck Millipore]
Clearance in Liver Microsomes (CLint)	16.9 mL/min/mg protein	Not specified	Not specified	[Merck Millipore]

Experimental Protocols



Protocol 1: Oral Administration of LDN193189 in a DIPG Mouse Model

This protocol is based on the study by Carvalho et al. (2019).[8][9]

- 1. Animal Model:
- Immunodeficient mice (e.g., NSG mice).
- Orthotopic xenografts of human H3.3K27M, ACVR1R206H mutant DIPG cells (e.g., HSJD-DIPG-007).
- 2. Preparation of LDN193189 Solution:
- **LDN193189 Tetrahydrochloride** can be formulated for oral administration. The specific vehicle used should be optimized for solubility and animal tolerance (e.g., 0.5% methylcellulose in water).
- Prepare a stock solution of LDN193189 in a suitable solvent (e.g., DMSO) and then dilute it with the final vehicle to the desired concentration. Ensure the final concentration of the initial solvent is low and well-tolerated by the animals.
- 3. Administration Protocol:
- Dosage: 25 mg/kg body weight.
- Route: Oral gavage.
- Frequency: Once daily.
- Duration: 28 consecutive days.
- 4. Monitoring and Analysis:
- Monitor animal health and body weight regularly.
- Assess tumor growth using non-invasive imaging techniques (e.g., MRI) if available.



- At the end of the treatment period, or when humane endpoints are reached, euthanize the animals.
- Collect brain tissue for histological and immunohistochemical analysis to assess tumor burden and target engagement (e.g., p-Smad1/5/8 levels).

Protocol 2: Intraperitoneal Administration of LDN193189 in an FOP Mouse Model

This protocol is based on the study by Yu et al. (2008).[10]

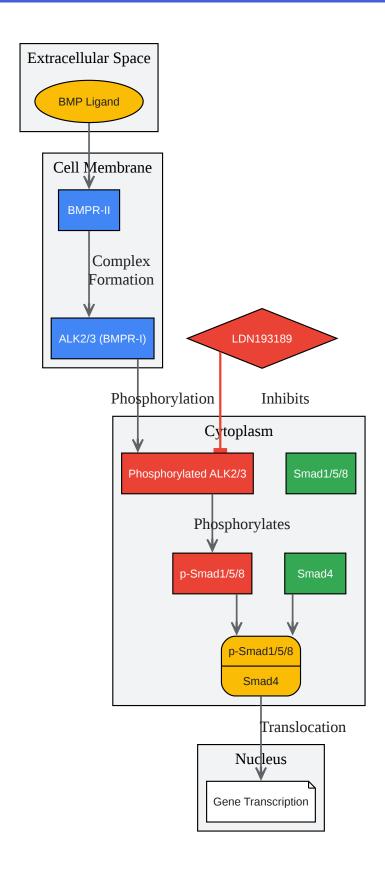
- 1. Animal Model:
- Conditional constitutively active ALK2 (caALK2) transgenic mice.
- Induce caALK2 expression, for example, by injecting an adenovirus expressing Cre recombinase (Ad.Cre) at postnatal day 7 (P7).
- 2. Preparation of LDN193189 Solution:
- Dissolve LDN193189 Tetrahydrochloride in a sterile, biocompatible vehicle suitable for intraperitoneal injection (e.g., saline or a solution containing a solubilizing agent like cyclodextrin). The final formulation should be sterile-filtered.
- 3. Administration Protocol:
- Dosage: 3 mg/kg body weight.
- Route: Intraperitoneal (i.p.) injection.
- Frequency: Once daily.
- Duration: Start treatment concurrently with or shortly after the induction of caALK2 expression and continue for the desired experimental period (e.g., until postnatal day 15 or longer).
- 4. Monitoring and Analysis:



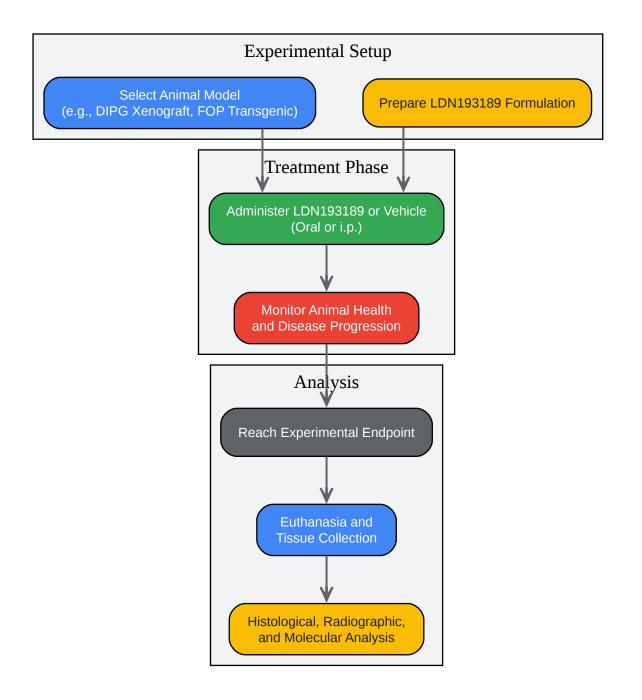
- Monitor the animals for signs of heterotopic ossification, such as reduced mobility or palpable hard lumps.
- Perform radiographic imaging (e.g., X-ray) at regular intervals to visualize and quantify ectopic bone formation.
- At the end of the study, collect tissues for histological analysis (e.g., Alizarin red and Alcian blue staining) to assess bone and cartilage formation.

Visualizations Signaling Pathway of LDN193189 Inhibition









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